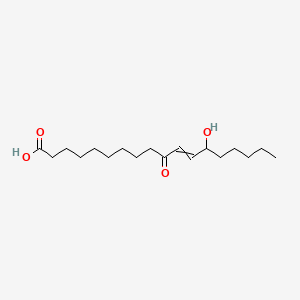

13-Hydroxy-10-oxooctadec-11-enoic acid

Description

Properties

Molecular Formula |

C18H32O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

13-hydroxy-10-oxooctadec-11-enoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-8-11-16(19)14-15-17(20)12-9-6-4-5-7-10-13-18(21)22/h14-16,19H,2-13H2,1H3,(H,21,22) |

InChI Key |

CZGIUGHMJZYXNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC(=O)CCCCCCCCC(=O)O)O |

Synonyms |

13-HO-18C acid 13-hydroxy-10-oxo-11-octadecenoic acid |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Metabolism Improvement : Research indicates that 13-hydroxy-10-oxooctadec-11-enoic acid acts as a peroxisome proliferator-activated receptor (PPAR) agonist. This property suggests its utility in developing metabolism-improving agents for conditions related to lipid and sugar metabolism, potentially aiding in the management of lifestyle-related diseases such as obesity and diabetes .

- Antitumor Activity : In studies involving extracts from Ulex gallii, this compound demonstrated significant antiproliferative activity against cancer cell lines, including A549 (lung cancer) and AGS (stomach cancer). The compound's ability to reduce cell viability indicates its potential as a therapeutic agent in oncology .

Food Science Applications

Biotechnological Applications

- Synthesis of Bioactive Compounds : The synthesis of this compound from undec-10-enoic acid via a Knoevenagel-type reaction has been documented. This method highlights the compound's potential as a precursor in the synthesis of other bioactive lipids .

- Oxylipins in Fungi : As part of the broader category of oxylipins, this compound may play roles in fungal metabolism and could be explored for agricultural applications or biopesticides .

Data Table: Summary of Applications

Case Studies

- Study on Antiproliferative Activity : A study evaluated the effects of various fractions from Ulex gallii, identifying those rich in this compound as having the highest cytotoxicity against cancer cell lines. Further mechanistic studies revealed caspase activation pathways involved in cell death, emphasizing the compound's therapeutic potential .

- Metabolism Improvement Agent : A patent application describes the use of rare fatty acids like this compound in formulations aimed at improving metabolic disorders. The findings suggest industrial applicability across pharmaceuticals and functional foods .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 13-Hydroxy-10-oxooctadec-11-enoic acid with related oxygenated fatty acids:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 13-Hydroxy-10-oxooctadec-11-enoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves oxidation and hydroxylation of linoleic acid derivatives. Key steps include regioselective epoxidation followed by acid-catalyzed rearrangement. Purity validation requires high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210–220 nm) to monitor carbonyl groups. Confirmatory analysis uses NMR (¹H and ¹³C) to verify the double bond geometry (11E) and hydroxyl/keto group positions, as indicated by the IUPAC name and SMILES string . Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak at m/z 312.4443 (average) or 312.2301 (monoisotropic) .

Q. How can researchers distinguish this compound from structurally similar oxylipins?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate fragment patterns. For example, the α,β-unsaturated ketone moiety in this compound generates a characteristic neutral loss of H₂O (18 Da) and CO (28 Da). Comparative retention times via reverse-phase HPLC and spiking experiments with authenticated standards (e.g., 9,10,13-Trihydroxy-11-octadecenoic acid ) are critical. Structural analogs like 10-Oxo-11-octadecenoic acid can be excluded by verifying the absence of a hydroxyl group at C13 .

Q. What experimental precautions are necessary to ensure compound stability during storage?

- Methodological Answer : Store the compound at −80°C under inert gas (argon or nitrogen) to prevent autoxidation of the conjugated dienone system. Solvent choice is critical: dissolve in ethanol or acetonitrile (not water) to avoid hydrolysis. Monitor degradation via periodic thin-layer chromatography (TLC) with iodine vapor visualization. Safety data sheets (SDS) for related hydroxy fatty acids recommend avoiding prolonged exposure to light and humidity .

Advanced Research Questions

Q. How does this compound modulate inflammatory pathways in mammalian cells?

- Methodological Answer : Mechanistic studies require dose-response assays in cell lines (e.g., intestinal epithelial cells) using ELISA or qPCR to quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α). Compare results with structurally related hydroperoxides (e.g., 13-HpODE ) to assess specificity. Data contradictions may arise from cell-type variability; address this by standardizing cell passage numbers and serum-free incubation conditions. Transcriptomic profiling (RNA-seq) can identify downstream targets regulated by NF-κB or PPARγ pathways .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analyses of published LC-MS datasets to identify confounding factors (e.g., isomerization during extraction). For in vitro studies, validate cell viability using ATP-based assays to rule out cytotoxicity artifacts. Advanced isotopic labeling (e.g., ¹³C at C10) can track metabolic fate and distinguish endogenous vs. exogenous compound contributions .

Q. How can computational modeling predict the compound’s interaction with lipid-binding proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of fatty acid-binding proteins (FABPs). Parameterize the force field to account for the keto-enol tautomerism of the α,β-unsaturated ketone. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Compare with experimental data from competitive displacement assays using fluorescent probes (e.g., ANS) .

Data Presentation and Reproducibility Guidelines

- Data Tables : Include retention times (HPLC), NMR chemical shifts, and MS/MS fragments in supplementary materials. For bioactivity studies, report IC50 values with 95% confidence intervals and p-values adjusted for multiple comparisons.

- Critical Citations : Prioritize primary literature from journals like Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism over vendor-supplied data. Cross-reference PubChem CID entries and IUPAC nomenclature for accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.